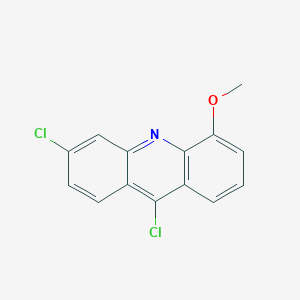

3,9-Dichloro-5-methoxyacridine

Descripción

Significance of Acridine (B1665455) Scaffold in Medicinal and Materials Chemistry

The acridine scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. mdpi.comnih.govresearchgate.net The planar nature of the acridine ring system allows it to intercalate between the base pairs of DNA, a mechanism that is fundamental to the anticancer properties of many acridine derivatives. nih.govresearchgate.netnih.gov This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cancer cells. mdpi.com Beyond DNA intercalation, acridine-based compounds have been shown to inhibit critical enzymes such as topoisomerases and telomerase, further contributing to their potential as therapeutic agents. mdpi.comresearchgate.netnih.gov The versatility of the acridine structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile to target a range of diseases, including cancer, malaria, and various microbial infections. rsc.orgmdpi.comceon.rs

In the realm of materials science, the photophysical properties of acridines are of particular interest. Their inherent fluorescence makes them suitable for applications as fluorescent probes for biomolecule visualization and as components in organic light-emitting diodes (OLEDs). rsc.org The ability to modify the acridine core allows for the development of materials with tailored electronic and optical properties.

Overview of Dichloro-Methoxyacridine Derivatives in Scholarly Contexts

Within the broad class of acridines, derivatives featuring both chloro and methoxy (B1213986) substituents have garnered significant attention in academic research. The introduction of these functional groups can profoundly influence the molecule's electronic properties, solubility, and biological activity. The methoxy group, being an electron-donating group, can modulate the electron density of the acridine ring system, which can, in turn, affect its interaction with biological targets. ceon.rs Conversely, the electron-withdrawing nature of chlorine atoms can also impact the molecule's reactivity and binding affinities.

Research has demonstrated that the position of these substituents on the acridine scaffold is crucial in determining the compound's properties. For instance, 6,9-dichloro-2-methoxyacridine (B108733) has been extensively used as a key intermediate in the synthesis of a variety of biologically active compounds. rsc.orgarabjchem.orgfishersci.pt It serves as a precursor for creating derivatives with potential antimalarial and anticancer activities. arabjchem.orgresearchgate.net The reactivity of the chlorine atom at the 9-position makes it a versatile handle for introducing various side chains, leading to the generation of large libraries of compounds for biological screening. rsc.org

Scope and Research Focus on 3,9-Dichloro-5-methoxyacridine and Related Isomers

This article focuses specifically on the chemical compound This compound and its isomers. Isomers are compounds that share the same molecular formula but have different arrangements of atoms. wikipedia.org In the context of dichloro-methoxyacridines, this includes variations in the positions of the two chlorine atoms and the one methoxy group on the acridine ring.

While significant research has been conducted on isomers like 6,9-dichloro-2-methoxyacridine, the specific isomer this compound is less extensively documented in readily available literature, highlighting a potential area for further investigation. The unique substitution pattern of this compound is expected to confer distinct physical and chemical properties compared to its more studied isomers. Understanding these differences is crucial for a comprehensive appreciation of the structure-activity relationships within this class of compounds.

The table below presents a comparison of the molecular formulas and weights of this compound and some of its related isomers, underscoring their isomeric relationship.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C14H9Cl2NO | 278.14 |

| 6,9-Dichloro-2-methoxyacridine | C14H9Cl2NO | 278.14 |

| 3,9-Dichloro-7-methoxyacridine | C14H9Cl2NO | 278.14 |

| 4,7-Dichloro-2-methoxyacridine | C14H9Cl2NO | 278.14 |

This focused examination aims to collate the available information on this compound, providing a detailed look at its known properties and placing it within the broader context of its isomers. The following sections will delve into the specific physicochemical properties of this compound.

Physicochemical Properties of this compound

The physicochemical properties of a compound are fundamental to understanding its behavior and potential applications. For this compound, these properties are predicted based on its chemical structure.

The following table summarizes some of the key predicted physicochemical properties of this compound. epa.gov

| Property | Predicted Value | Unit |

| Melting Point | 137 | °C |

| Boiling Point | 397-403 | °C |

| Water Solubility | 2.10e-6 - 2.21e-6 | g/L |

| LogP (Octanol-Water Partition Coefficient) | 4.60 - 4.70 | |

| pKa (Basic) | 3.29 | |

| Density | 1.37 | g/cm³ |

| Flash Point | 215 | °C |

| Molar Refractivity | 76.5 | cm³ |

Data sourced from computational predictions. epa.gov

These predicted values suggest that this compound is a solid at room temperature with a high melting and boiling point, characteristic of a stable aromatic compound. Its very low predicted water solubility and high LogP value indicate a lipophilic or hydrophobic nature, suggesting it would preferentially partition into nonpolar environments. The predicted basic pKa is relatively low, indicating weak basicity.

Structure

2D Structure

Propiedades

Número CAS |

88914-97-0 |

|---|---|

Fórmula molecular |

C14H9Cl2NO |

Peso molecular |

278.1 g/mol |

Nombre IUPAC |

3,9-dichloro-5-methoxyacridine |

InChI |

InChI=1S/C14H9Cl2NO/c1-18-12-4-2-3-10-13(16)9-6-5-8(15)7-11(9)17-14(10)12/h2-7H,1H3 |

Clave InChI |

YMMJYJZATITPRM-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC2=C1N=C3C=C(C=CC3=C2Cl)Cl |

Origen del producto |

United States |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.